molecular formula C9H6BrN B074834 1-Bromoisoquinoline CAS No. 1532-71-4

1-Bromoisoquinoline

Cat. No. B074834
CAS RN: 1532-71-4
M. Wt: 208.05 g/mol
InChI Key: YWWZASFPWWPUBN-UHFFFAOYSA-N
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Description

1-Bromoisoquinoline is a compound belonging to the class of isoquinolines, which are benzopyridines consisting of a pyridine ring fused to a benzene ring. This compound has drawn significant interest due to its utility in various chemical syntheses and reactions.

Synthesis Analysis

  • Rhodium-Catalyzed Synthesis : A study by He et al. (2016) described the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, suggesting a bromonium ylide as a key intermediate formed by intramolecular nucleophilic attack of the benzyl bromide on the α-imino rhodium carbene in the presence of a rhodium catalyst (He et al., 2016).
  • Microwave-Assisted One-Pot Synthesis : Yang et al. (2012) developed a microwave-assisted one-pot reaction for synthesizing isoquinolines, including 1-bromoisoquinoline derivatives, by sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate (Yang et al., 2012).

Scientific Research Applications

Isoquinolines, including 1-Bromoisoquinoline, are widely used in various fields of scientific research . Here is a general overview:

1. Field: Pharmaceutical Research Isoquinolines are essential in pharmaceutical research because they exhibit various bioactivities . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .

2. Field: Material Science Isoquinolines are also important in material sciences due to their useful physical properties . Fluorinated isoquinolines, i.e., hybrid compounds with an isoquinoline framework and a fluorine substituent, have attracted a great deal of attention over the past several decades .

3. Field: Organic Synthesis Isoquinolines are crucial in organic synthesis due to their versatile reactivity . They can be used as building blocks in the synthesis of complex organic molecules . For example, 1-Bromoisoquinoline could potentially be used in cross-coupling reactions to introduce the isoquinoline moiety into larger structures .

4. Field: Ligand in Coordination Chemistry 1,1’-Biisoquinolines, a class of bidentate nitrogen donor ligands in the heterocyclic diimine family, are of interest in coordination chemistry . They exhibit the phenomenon of atropisomerism (hindered rotation about the C1–C1′ bond), which can have significant effects on the properties of the resulting coordination compounds .

5. Field: Fluorescence Studies Protonation has been found to be an effective tool in the fluorescence enhancement of quinolines . A significant increase in the fluorescence intensity is observed only when strong acids are used, resulting in an over 50-fold increase in fluorescence with trifluoroacetic or benzenesulfonic acid and isoquinoline in a 1.5:1 ratio . This could potentially be applied in various fields such as biosensing, emission control in optical applications, and more .

6. Field: Industrial and Synthetic Organic Chemistry Quinoline, which includes 1-Bromoisoquinoline, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Safety And Hazards

1-Bromoisoquinoline is considered hazardous. It is toxic if swallowed and causes serious eye damage . It is recommended to avoid dust formation, inhalation, and contact with skin or eyes .

properties

IUPAC Name

1-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWZASFPWWPUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348830
Record name 1-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromoisoquinoline

CAS RN

1532-71-4
Record name 1-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromoisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
GM Sanders, M Van Dijk… - Recueil des Travaux …, 1974 - Wiley Online Library
… proceeds as for 557; by the S,(ANRORC) mechanism via an open-chain compound, while the remaining 45% substitution, as well as the substitution in 1 -bromoisoquinoline, occurs …
Number of citations: 34 onlinelibrary.wiley.com
FH CASE - The Journal of Organic Chemistry, 1952 - ACS Publications
… I was made by an Ullmann reaction on 1-bromoisoquinoline, and II by a similar reaction on the hitherto unreported3-bromoisoquinoline. The latter compound was made from the …
Number of citations: 38 pubs.acs.org
YL Janin, E Roulland, A Beurdeley-Thomas… - Journal of the …, 2002 - pubs.rsc.org
… A more robust synthesis, using Suzuki's cross-coupling between 2-chlorophenylboronic acid 15 and the previously unreported methyl-1-bromoisoquinoline-3-carboxylate 14 was also …
Number of citations: 35 pubs.rsc.org
RB ENGL, LL INGRAHAM - The Journal of Organic Chemistry, 1961 - ACS Publications
… In this research, 1-bromoisoquinoline was heated with 1-methylisoquinoline to give a compound III which has the correct analysis and molecular weight for 1,1 '-diisoquinolylmethane (I)…
Number of citations: 7 pubs.acs.org
JM Muchowski - Arkivoc, 2005 - arkat-usa.org
… Quenching the red-brown colored reaction mixture after 10 min with ethanol gave an approximately 20:1 mixture of 3-bromoisoquinoline 3b and 1bromoisoquinoline 1b, from which 3b …
Number of citations: 5 www.arkat-usa.org
AT Nielsen - The Journal of Organic Chemistry, 1970 - ACS Publications
… ethanolic sodium hydroxide led to a mixture of 1-bromoisoquinoline (20) and isoquinoline … (or a synchronous process would lead to) 1bromoisoquinoline (20) and anion intermediate 21. …
Number of citations: 30 pubs.acs.org
S Guillou, YL Janin - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
… an improvement of the solubility of PK 11195 in biological media, we report here improved reaction conditions for the palladium-based arylation reaction of alkyl 1-bromoisoquinoline-3-…
Number of citations: 11 onlinelibrary.wiley.com
M Bellas, H Suschitzky - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… The dihalogen compounds 1-bromo-3-fluoro- and 3-chloro-1-fluoro-isoquinolines were also made, the former by a Schiemann reaction on the 3-amino-1-bromoisoquinoline and the …
Number of citations: 12 pubs.rsc.org
LW Deady, AM Ganakas, BH Ong - Australian Journal of …, 1989 - CSIRO Publishing
… a-Cyano-o-toluonitrile is a-ethoxycarbonylated with ethyl chloroformate and 4-dimethylaminopyridine, and cyclized to ethyl 3-amino-1-bromoisoquinoline-4-carboxylat This is further …
Number of citations: 29 www.publish.csiro.au
NI Fisher, FM Hamer - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
… The action of ut-propyl iodide and of ethyl bromide on 1-chloroisoquinoline gave 1-iodoisoquinoline n-propiodide and 1-bromoisoquinoline ethobromide, respectively, though …
Number of citations: 6 pubs.rsc.org

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